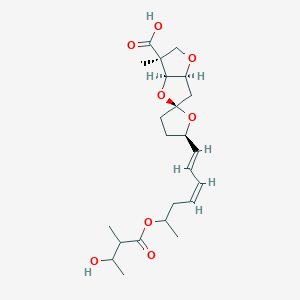
Ascospiroketal A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ascospiroketal A, also known as this compound, is a useful research compound. Its molecular formula is C23H34O8 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the primary methods for isolating and characterizing Ascospiroketal A from natural sources?
this compound is typically isolated using chromatographic techniques such as HPLC or flash column chromatography, followed by structural elucidation via NMR (1H, 13C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . Key challenges include distinguishing stereoisomers due to the compound’s spiroketal moiety; X-ray crystallography is often required for absolute configuration determination .
Q. How can researchers design experiments to validate the bioactivity of this compound in vitro?
Standard assays include cytotoxicity testing (e.g., MTT assay), antimicrobial susceptibility tests (MIC determination), or enzyme inhibition assays (e.g., kinase activity). Experimental controls must account for solvent interference (e.g., DMSO effects on cell viability) and include positive/negative controls. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .
Q. What are the common synthetic routes for this compound, and how do they address stereochemical challenges?
Total synthesis often employs spiroketalization strategies, leveraging protecting-group chemistry to control stereochemistry. For example, acid-catalyzed cyclization of polyol precursors can yield the spiroketal core, but regioselectivity must be optimized using kinetic vs. thermodynamic conditions . Retrosynthetic analysis and computational modeling (DFT calculations) aid in route design .
Advanced Research Questions
Q. How can contradictory data in existing studies on this compound’s mechanism of action be resolved?
Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary cells) or assay conditions (e.g., oxygen levels in cytotoxicity studies). A systematic review of literature should categorize variables (e.g., IC50 values across studies) and apply meta-analysis tools to identify confounding factors . Follow-up studies should use orthogonal assays (e.g., CRISPR knockdowns to validate target engagement) .
Q. What strategies optimize the stability and bioavailability of this compound in preclinical studies?
Stability assays (e.g., plasma stability tests) identify degradation pathways, while formulation strategies like nanoencapsulation or prodrug design improve solubility. Pharmacokinetic studies in rodent models require LC-MS/MS for quantification, with attention to metabolites that may influence bioavailability .
Q. How can researchers reconcile discrepancies in NMR data for this compound derivatives reported in different databases?
Cross-validate spectral data using multiple solvents (CDCl3 vs. DMSO-d6) and temperature-controlled NMR to assess conformational flexibility. Collaborate with computational chemists to simulate NMR spectra of proposed structures and compare with experimental data .
Q. What advanced techniques are used to study the ecological role of this compound in its native organism?
Metabolomic profiling (LC-HRMS) of the host organism under stress conditions (e.g., pathogen challenge) can correlate this compound production with ecological triggers. Gene knockout studies (e.g., CRISPR-Cas9) or RNAi targeting biosynthetic gene clusters clarify its biological role .
Q. Methodological Guidance
Q. How should a literature review on this compound prioritize studies with conflicting structural assignments?
Apply the CIP hierarchy (Cahn-Ingold-Prelog rules) to evaluate stereochemical claims and prioritize studies with crystallographic evidence. Use tools like SciFinder or Reaxys to map structural revisions over time, noting consensus in authoritative reviews .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data in this compound research?
Non-linear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values, while outlier detection (Grubbs’ test) ensures data integrity. For multi-target effects, multivariate analysis (PCA or PLS-DA) identifies correlated bioactivity patterns .
Q. How can researchers design a robust experimental workflow for synthesizing this compound analogs?
Adopt a Design of Experiments (DoE) approach to vary reaction parameters (temperature, catalyst loading) and optimize yield/stereoselectivity. Use automated platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .
属性
分子式 |
C23H34O8 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(3S,3aS,5S,5'R,6aS)-5'-[(1E,3Z)-6-(3-hydroxy-2-methylbutanoyl)oxyhepta-1,3-dienyl]-3-methylspiro[2,3a,6,6a-tetrahydrofuro[3,2-b]furan-5,2'-oxolane]-3-carboxylic acid |
InChI |
InChI=1S/C23H34O8/c1-14(29-20(25)15(2)16(3)24)8-6-5-7-9-17-10-11-23(30-17)12-18-19(31-23)22(4,13-28-18)21(26)27/h5-7,9,14-19,24H,8,10-13H2,1-4H3,(H,26,27)/b6-5-,9-7+/t14?,15?,16?,17-,18-,19+,22-,23-/m0/s1 |
InChI 键 |
HITJIMVQWUIHFQ-YFDCLKMTSA-N |
手性 SMILES |
CC(C/C=C\C=C\[C@H]1CC[C@@]2(O1)C[C@H]3[C@@H](O2)[C@@](CO3)(C)C(=O)O)OC(=O)C(C)C(C)O |
规范 SMILES |
CC(CC=CC=CC1CCC2(O1)CC3C(O2)C(CO3)(C)C(=O)O)OC(=O)C(C)C(C)O |
同义词 |
ascospiroketal A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















